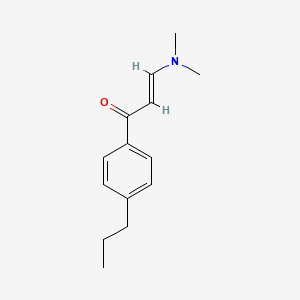

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one

Description

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one is a chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group at the 3-position and a 4-propylphenyl group at the 1-position. The dimethylamino group acts as an electron donor, influencing the compound's electronic properties, while the 4-propylphenyl substituent contributes steric bulk and lipophilicity. Such chalcones are typically synthesized via Claisen-Schmidt condensation, a method widely used for analogous compounds . This compound’s structural features make it relevant in materials science and pharmaceutical research, particularly for applications requiring tunable optical properties or bioactivity.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-11H,4-5H2,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYSLIIMGZMPOJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323369 | |

| Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-65-6 | |

| Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one typically involves the reaction of 4-propylbenzaldehyde with dimethylamine and an appropriate catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using industrial-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one is its potential as an anticancer agent. Research has demonstrated that chalcone derivatives can induce growth inhibition in various cancer cell lines. For instance, studies indicated that certain chalcone derivatives exhibited growth inhibitory activity against human cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

The compound's mechanism involves disrupting the interaction between p53 and MDM2, a protein that negatively regulates p53. This disruption leads to increased levels of p53, promoting apoptosis in cancer cells . The growth inhibitory concentration (GI50) values for some derivatives were reported to be as low as 2.1 μM, indicating potent activity against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of chalcone derivatives like this compound. Researchers have synthesized various analogues to explore how modifications affect biological activity.

Key Findings in SAR Studies:

- Modification of Aromatic Rings : Alterations to the aromatic rings significantly influence the compound's antiproliferative properties. For example, introducing methoxy groups or altering substituents on the phenyl rings can enhance selectivity and potency against cancer cells .

- Linker Variations : Changing the structure of the linker connecting the phenyl groups also impacts activity. Compounds with rigid linkers showed improved biological activity compared to more flexible structures .

- Substituent Effects : The presence of specific substituents on the phenyl groups can either enhance or diminish the compound's effectiveness. For instance, compounds with electron-donating groups generally exhibited higher activity compared to those with electron-withdrawing groups .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications. Its structural characteristics suggest possible uses in other areas:

- Antimicrobial Activity : Chalcones have been studied for their antimicrobial properties, making them candidates for developing new antibacterial or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that chalcone derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of chalcone derivatives, including this compound, against colorectal cancer cell lines. The results indicated that specific modifications led to increased selectivity for cancer cells over normal fibroblasts, highlighting the importance of SAR in developing targeted therapies .

Case Study 2: Structure Optimization

Another investigation focused on synthesizing new analogues with varying substitutions on the aromatic rings and linkers. The study found that certain modifications resulted in compounds with significantly lower GI50 values, suggesting enhanced potency and selectivity for cancer therapy .

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Spectral and Optical Properties

- DAPPP vs. MSPPP: In -(4-methylsulfonyl phenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one (MSPPP) exhibits absorption at 403–427 nm and fluorescence at 472–533 nm, while DAPPP (phenyl substituent) shows a red-shifted ASE at 511–548 nm. The electron-withdrawing methylsulfonyl group in MSPPP reduces conjugation efficiency compared to DAPPP’s electron-donating dimethylamino group .

- Experimental data is required for confirmation.

Physicochemical Properties

- Lipophilicity : The 4-propylphenyl group in the target compound increases hydrophobic character compared to smaller substituents (e.g., pyridyl or phenyl). This could improve membrane permeability in biological systems but reduce aqueous solubility.

- Thermal Stability: The phenoxyphenyl analog () has a high predicted boiling point (388.5°C), suggesting that bulkier substituents enhance thermal stability . The target compound’s propyl group may confer intermediate stability.

Activité Biologique

3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one, a compound belonging to the chalcone family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- Structure : The compound features a conjugated system with a dimethylamino group and a propylphenyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It may induce apoptosis in cancer cells by activating the p53 pathway, disrupting interactions with MDM2, which is crucial for tumor suppression .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although more research is needed to establish efficacy against specific pathogens.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of chalcone derivatives, including this compound. A notable study utilized the sulforhodamine B (SRB) assay to evaluate growth inhibitory activity in human colorectal HCT116 cancer cells. The findings indicated that this compound exhibits significant growth inhibition with a GI50 value ranging from 0.09 μM to 3.10 μM .

| Compound | Cell Line | GI50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | HCT116 | 0.09 - 3.10 | High |

| CM-M345 | HCT116 | 2.1 - 3.4 | Moderate |

| BP-C4 | HCT116 | 6.25 | Low |

Case Studies

Several case studies have examined the effects of related chalcone compounds on cancer cell lines and microbial pathogens:

- Chalcone Derivatives : A study found that modifications in the structure of chalcones can significantly enhance their anticancer activity and selectivity towards tumor cells over normal cells .

- In Vivo Studies : Animal model studies have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.